molecular formula C7H6FNO B121158 3-(alpha-Fluoroacetyl)pyridine CAS No. 155557-12-3

3-(alpha-Fluoroacetyl)pyridine

Cat. No. B121158
M. Wt: 139.13 g/mol
InChI Key: UFHQCGXMZJAGNG-UHFFFAOYSA-N
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Description

3-(alpha-Fluoroacetyl)pyridine is a type of fluoropyridine, which are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Synthesis Analysis

The synthesis of fluoropyridines, including 3-(alpha-Fluoroacetyl)pyridine, is a challenging problem. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 3-Bromo-2-nitropyridine reacts with Bu 4 N + F − in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

Scientific Research Applications

Synthesis and Receptor Binding Properties

  • 3-(alpha-Fluoroacetyl)pyridine derivatives have been explored for their binding properties to nicotinic acetylcholine receptors. For instance, the compound 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (F-A-85380) shows potent binding affinity for the human alpha4beta2 nicotinic acetylcholine receptor subtype, demonstrating its potential for PET imaging of central nAChRs (Doll et al., 1999).

Fluorescent Chemosensors

  • Pyridine-based compounds, including those modified with fluorine, have been developed as fluorescent chemosensors. These compounds are highly selective for certain metal ions, such as Fe3+/Fe2+, and have applications in living cell imaging (Maity et al., 2018).

Fluorination Reagents

  • 3-(alpha-Fluoroacetyl)pyridine derivatives have been used in the development of novel fluorination reagents. For example, IF5–pyridine–HF has been identified as a stable solid suitable for introducing fluorine atoms to the α-position of the sulfur atom in sulfides (Hara et al., 2012).

Synthesis of Poly-Substituted Pyridines

  • Novel methods for synthesizing poly-substituted pyridines, such as 3-H, 3-fluoro, or 3-trifluoromethyl pyridines, have been reported, using C-F bond breaking of anionically activated fluoroalkyl groups. This approach is significant for the synthesis of various pyridine derivatives (Chen et al., 2010).

Electronic and Optical Properties of Conjugated Polymers

  • Conjugated polymers based on bis(3-alkylthiophene) and pyridine moieties, including fluorinated pyridines, have been synthesized to study their electronic and optical properties. These polymers have applications in materials science and electronics (Lu et al., 2003).

properties

IUPAC Name

2-fluoro-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHQCGXMZJAGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(alpha-Fluoroacetyl)pyridine

Synthesis routes and methods

Procedure details

N-Methyl-N-methoxyfluoroacetamide (D6) (12.64 g, 0.104 mol) was treated with 3-lithiopyridine as in the method of Description 7 to afford 3-(α-fluoroacetyl)pyridine (9.63 g). This crude material was taken-up in dry methanol (100 ml) and treated with methoxylamine hydrochloride (6.63 g, 0.076 mol) at reflux for 1 h. The reaction mixture was concentrated in vacuo and partitioned between saturated aqueous potassium carbonate (100 ml) and chloroform (3×100 ml). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. The residue was dissolved in ether and insoluble material was removed by filtration. The solvent was removed in vacuo and the residue was distilled to afford the title compound (D9) as an oil (10.22 g, 58%) b.p. 110° C. at 0.5 mmHg (Kugelrohr), which consisted of a 4:1 mixture of Z and E isomers.
Quantity
12.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Pooranachithra, JP Bhaskar, D Murali, SS Das… - Life sciences, 2019 - Elsevier
Aim In the current scenario of ethical issues related to animal usage in research, the present study was intended to explore the proficient utility of nematode, Caenorhabditis elegans as …
Number of citations: 5 www.sciencedirect.com

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